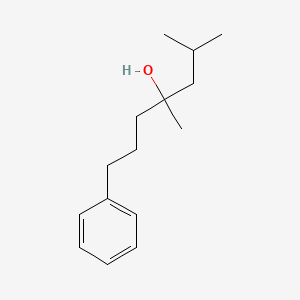

4,6-Dimethyl-1-phenylheptan-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

6282-58-2 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4,6-dimethyl-1-phenylheptan-4-ol |

InChI |

InChI=1S/C15H24O/c1-13(2)12-15(3,16)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13,16H,7,10-12H2,1-3H3 |

InChI Key |

IJWOWSGFGGEZAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(CCCC1=CC=CC=C1)O |

Origin of Product |

United States |

Reaction Mechanisms and Transformations of 4,6 Dimethyl 1 Phenylheptan 4 Ol and Phenyl Substituted Tertiary Alcohols

Mechanistic Studies of Carbon-Oxygen Bond Activation and Cleavage

The activation and subsequent cleavage of the carbon-oxygen bond in tertiary alcohols are fundamental to many of their transformations. This process is typically initiated by protonation of the hydroxyl group in acidic media, converting it into a good leaving group (water).

Under acidic conditions, tertiary alcohols readily form carbocations upon the loss of a water molecule from the protonated hydroxyl group. libretexts.org The stability of the resulting tertiary carbocation makes this a favorable process. ysu.edu For phenyl-substituted tertiary alcohols, the carbocation is further stabilized by resonance with the adjacent phenyl group.

These carbocation intermediates are susceptible to rearrangements, which can lead to the formation of more stable structures. A well-known example is the pinacol (B44631) rearrangement, where a 1,2-diol undergoes an acid-catalyzed rearrangement to form a ketone. libretexts.org In this process, one of the hydroxyl groups is protonated and leaves as water, generating a carbocation. A subsequent 1,2-alkyl or 1,2-aryl shift results in the formation of a carbonyl group. The migratory aptitude of different groups has been studied, and it is often observed that phenyl groups migrate readily, facilitating the rearrangement. msu.edu The Tiffeneau-Demjanov rearrangement also involves carbocation intermediates and can be used to achieve ring expansion in cyclic systems. msu.edu

In some cases, racemization of chiral tertiary alcohols can occur through the formation of an achiral carbocation intermediate in the presence of an acid catalyst. nih.gov

The formation of alkenes via dehydration is a common acid-catalyzed reaction for tertiary alcohols. libretexts.org The mechanism involves the protonation of the hydroxyl group to form an oxonium ion, followed by the departure of a water molecule to generate a stable tertiary carbocation. libretexts.org A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Dehydration of tertiary alcohols often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the product distribution can be influenced by steric factors and the specific reaction conditions. This dehydration step is sometimes a precursor to other reactions, such as the formation of vicinal halohydrins in the presence of halogenating agents. nih.gov

Nucleophilic Substitution Reactions of the Hydroxyl Group

Nucleophilic substitution at a tertiary carbon center is challenging due to steric hindrance, which generally prevents a concerted S(_N)2 mechanism. nih.gov Consequently, these reactions typically proceed through a stepwise S(_N)1 mechanism involving a carbocation intermediate. ysu.edumsu.edu The hydroxyl group is a poor leaving group and must first be converted into a better one, for example, by protonation with a strong acid. libretexts.org

A notable transformation of tertiary alcohols is their direct conversion into vicinal halohydrins. nih.gov Tertiary benzyl (B1604629) alcohols that possess a β-hydrogen atom can be successfully halogenated to the corresponding vicinal chlorohydrins and bromohydrins using N-halosuccinimides (NCS or NBS) in an aqueous medium. nih.gov

The proposed reaction mechanism suggests that the first step is the dehydration of the tertiary alcohol to form an alkene intermediate. nih.gov The alkene then reacts with the halogenating agent in the presence of water to form a halonium ion. masterorganicchemistry.com Subsequent nucleophilic attack by water on the more substituted carbon of the halonium ion, followed by deprotonation, yields the vicinal halohydrin. masterorganicchemistry.com This process is stereoselective, resulting in anti-addition across the double bond. masterorganicchemistry.com

| Reactant | Reagent | Product |

| Tertiary benzyl alcohol | N-halosuccinimide (NCS/NBS) in water | Vicinal halohydrin |

This interactive table summarizes the direct halogenation of tertiary benzyl alcohols.

Oxidative Transformations of Tertiary Alcohols

Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed. libretexts.org Oxidation of tertiary alcohols typically requires harsh conditions, which can lead to the cleavage of carbon-carbon bonds. ncert.nic.in

However, specific reagents and conditions can effect the oxidation of certain tertiary alcohols. For instance, the Baeyer-Villager rearrangement is an oxidative process that converts a ketone into an ester using a peracid. libretexts.org While this reaction directly involves a ketone, it is relevant in the context that ketones can be synthesized from secondary alcohols. The reaction's migratory aptitude rules indicate which alkyl group is likely to shift. libretexts.org Some oxidative methods have been developed for the O-trifluoromethylation of tertiary alcohols using silver-based reagents. acs.org Furthermore, the oxidation of phenyl-substituted alcohols has been studied using reagents like peroxydisulfate (B1198043) and Fenton's reagent, which can lead to fragmentation of the molecule. acs.org

Investigations into the Reactivity of the Phenyl Moiety

The phenyl group in compounds like 4,6-Dimethyl-1-phenylheptan-4-ol can also participate in reactions, although the reactivity may be influenced by the rest of the molecule.

One relevant transformation is the Fries rearrangement, an acid-catalyzed reaction that converts a phenyl ester to a hydroxy aryl ketone. organic-chemistry.org This reaction proceeds through the formation of an acylium ion, which then acylates the phenyl ring, primarily at the ortho and para positions. organic-chemistry.org Although this reaction starts with a phenyl ester rather than an alcohol, it demonstrates a pathway for modifying the phenyl ring that could be accessed from a phenyl-substituted alcohol via initial esterification.

The direct phenylation of the hydroxyl group (O-phenylation) in tertiary alcohols can be achieved using organobismuth(V) reagents in the presence of a copper(II) catalyst. arkat-usa.org This method allows for the formation of tert-alkyl phenyl ethers under mild conditions. arkat-usa.org

Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution reactions. However, the conditions required for such reactions (e.g., strong acids) might also promote reactions at the tertiary alcohol center, such as dehydration or rearrangement. Therefore, protection of the hydroxyl group may be necessary to achieve selective substitution on the phenyl ring. The reaction of phenyl isocyanate with alcohols to form urethanes is another example of a reaction involving a phenyl-containing reagent, though in this case, the alcohol acts as the nucleophile. acs.org

Stereochemical Control and Chiral Purity in 4,6 Dimethyl 1 Phenylheptan 4 Ol Chemistry

Elucidation of Diastereomeric and Enantiomeric Relationships

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com The two primary types of stereoisomers are enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.commasterorganicchemistry.com

The structure of 4,6-dimethyl-1-phenylheptan-4-ol contains two chiral centers, at the C4 and C6 positions. A chiral center is a carbon atom attached to four different groups, leading to the possibility of stereoisomerism. masterorganicchemistry.com The presence of 'n' chiral centers in a molecule can result in a maximum of 2n possible stereoisomers. For this compound, with its two chiral centers, there are four possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is diastereomeric. masterorganicchemistry.com The absolute configuration at each chiral center is designated as either (R) or (S). The relationships between the stereoisomers of this compound can be summarized as follows:

(4R, 6R)-4,6-Dimethyl-1-phenylheptan-4-ol and (4S, 6S)-4,6-Dimethyl-1-phenylheptan-4-ol are enantiomers.

(4R, 6S)-4,6-Dimethyl-1-phenylheptan-4-ol and (4S, 6R)-4,6-Dimethyl-1-phenylheptan-4-ol are enantiomers.

Any other pairing of these isomers results in a diastereomeric relationship. For instance, (4R, 6R) and (4R, 6S) are diastereomers. masterorganicchemistry.com

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

|---|---|---|

| (4R, 6R) | (4S, 6S) | Enantiomers |

| (4R, 6S) | (4S, 6R) | Enantiomers |

| (4R, 6R) | (4R, 6S) | Diastereomers |

| (4R, 6R) | (4S, 6R) | Diastereomers |

| (4S, 6S) | (4R, 6S) | Diastereomers |

| (4S, 6S) | (4S, 6R) | Diastereomers |

Methodologies for Chiral Induction and Control

The synthesis of a specific stereoisomer of a chiral tertiary alcohol like this compound requires methods of asymmetric synthesis. The most direct route is the catalytic asymmetric addition of carbon nucleophiles to ketones. researchgate.net This approach is challenging due to the lower reactivity of ketones compared to aldehydes and the difficulty in differentiating between the two groups attached to the carbonyl carbon, especially if they are sterically similar. illinois.edu

Several strategies have been developed to achieve chiral induction and control in the synthesis of tertiary alcohols:

Catalytic Asymmetric Addition: This is the most desirable route, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Various catalytic systems have been developed for the addition of organometallic reagents (e.g., organozinc, organoboron) to ketones. researchgate.netillinois.edu

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. After the desired stereoselective reaction, the auxiliary is removed.

Substrate-Controlled Synthesis: In this approach, an existing chiral center in the starting material directs the stereochemistry of a newly formed stereocenter. For the synthesis of this compound, one could start with a chiral precursor that contains the C6 stereocenter, and this would influence the stereochemical outcome of the addition to the C4 carbonyl.

Radical Reactions: A stereo-controlled reaction involving a ketyl radical anion with a chiral methacrylate (B99206) has been reported for the synthesis of α,γ-dialkyl γ-lactones, demonstrating a potential pathway for creating quaternary carbon centers with high stereocontrol. nih.govknu.ac.kr

Design Principles for Chiral Catalysts in Tertiary Alcohol Synthesis

The development of effective chiral catalysts for the synthesis of tertiary alcohols is a key area of research. researchgate.net The design of these catalysts is predicated on creating a well-defined chiral environment around the reaction center to force the reactants to approach each other in a specific orientation.

Key challenges in catalyst design include overcoming the low reactivity of ketone substrates and achieving high enantiofacial discrimination. illinois.edu Several successful catalyst design principles have emerged:

Chiral Phosphoric Acids: Brønsted acids like 3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP) have been shown to be effective catalysts for the asymmetric allylation of ketones with organozinc reagents. nih.gov These catalysts are thought to activate the ketone through hydrogen bonding while the bulky substituents on the catalyst backbone control the trajectory of the incoming nucleophile.

Bifunctional Catalysts: Some catalyst systems employ a cooperative mechanism. For example, a three-component catalyst system consisting of a chiral (salen)AlCl complex, a phosphorane, and hexamethylphosphoramide (B148902) (HMPA) has been used for the highly diastereo- and enantioselective cyanosilylation of α-branched ketones. chinesechemsoc.org In this system, different components are responsible for activating the ketone and the nucleophile, working in concert to control the stereochemical outcome.

Chiral Ligands for Metals: A wide variety of chiral ligands are used to modify the properties of metal catalysts. For instance, bis(sulfonamide) ligands in combination with titanium tetraisopropoxide are used to catalyze the addition of dialkylzinc reagents to ketones. illinois.edu The ligand creates a chiral pocket around the metal center, which coordinates to the ketone and directs the nucleophilic attack from a specific face. Copper(II)-bisoxazolidine complexes have also been used to catalyze asymmetric nitroaldol reactions with trifluoromethyl ketones, yielding chiral tertiary alcohols with high enantioselectivity. rsc.org

The effectiveness of a chiral catalyst is often dependent on a subtle interplay of steric and electronic factors, and the optimal catalyst is frequently specific to a particular class of substrates.

Analysis of Substituent Effects on Stereoselectivity

The stereochemical outcome of an asymmetric reaction is highly sensitive to the nature of the substituents on both the substrate and the reagent. In the synthesis of this compound via the addition of a nucleophile to a ketone, the substituents on the ketone precursor would play a critical role in determining the levels of diastereo- and enantioselectivity.

Let's consider the synthesis of this compound from the addition of a phenethylmagnesium bromide to 4-methyl-2-pentanone. The chiral catalyst must differentiate between the methyl and isobutyl groups attached to the carbonyl. The difference in the steric bulk of these two groups will influence the facial selectivity of the nucleophilic attack.

Steric Effects: Generally, a larger steric difference between the two substituents on the ketone leads to higher enantioselectivity, as it allows the catalyst to more easily distinguish between the two faces of the carbonyl group. Aromatic ketones often yield higher enantiomeric ratios than aliphatic ketones because the planar, bulky aryl group provides a strong steric and electronic bias. illinois.edu

Electronic Effects: The electronic properties of the substituents can influence the reactivity of the ketone and its interaction with the catalyst. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.

Reagent Effects: The nature of the organometallic nucleophile is also of immense importance. Studies have shown that changing the organometallic reagent can lead to a complete switch in stereopreference, highlighting the complex nature of the transition state assembly involving the substrate, catalyst, and reagent. nih.gov

| Ketone Precursor | Nucleophile | Key Steric/Electronic Factors | Predicted Impact on Stereoselectivity |

|---|---|---|---|

| 4-Methyl-2-pentanone | Phenethyl Grignard | Differentiation between methyl and isobutyl groups on the ketone. | Moderate to good enantioselectivity may be achievable with a suitable catalyst due to the steric difference between methyl and isobutyl. |

| 1-Phenyl-4-methyl-2-pentanone | Isobutyl Grignard | Differentiation between benzyl (B1604629) and isobutyl groups on the ketone. | The presence of the phenyl ring (as part of the benzyl group) could lead to higher selectivity compared to purely aliphatic ketones. illinois.edu |

| Aryl Ketone Analogue (e.g., Acetophenone) | Substituted Alkyl Nucleophile | Large steric and electronic difference between the phenyl and methyl groups. | Generally high enantioselectivity is observed in such systems. illinois.edu |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Stereochemical Elucidation

Comprehensive NMR Spectroscopy for Complex Structural and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical elucidation of organic molecules like 4,6-Dimethyl-1-phenylheptan-4-ol. Both ¹H and ¹³C NMR provide foundational information about the carbon-hydrogen framework. In ¹H NMR, the chemical shifts and coupling constants of the various protons offer clues to their local electronic environment and spatial relationships with neighboring protons. For instance, the protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the methyl and methylene (B1212753) protons would be found in the upfield aliphatic region. organicchemistrydata.org

However, for complex molecules with multiple chiral centers, standard 1D NMR spectra can be challenging to interpret fully due to overlapping signals. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unravel these complexities. tcd.ie A COSY spectrum would reveal proton-proton coupling networks, helping to trace the connectivity of the heptane (B126788) chain. HSQC and HMBC experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, allowing for the unambiguous assignment of all carbon and proton resonances. tcd.ie

To determine the relative and absolute stereochemistry, chiral derivatizing agents (CDAs) are often used in conjunction with NMR. researchgate.net By reacting the tertiary alcohol with a chiral agent, a mixture of diastereomers is formed, which will exhibit distinct NMR signals. rsc.org The differences in the chemical shifts of these diastereomers can then be used to deduce the stereochemical arrangement at the chiral centers. rsc.orghebmu.edu.cn The Nuclear Overhauser Effect (NOE), a through-space interaction, can also be utilized to determine the proximity of different protons within the molecule, providing crucial information about its conformation and relative stereochemistry. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 | 125.0 - 148.0 |

| CH₂ (C1) | 2.60 - 2.80 | 30.0 - 40.0 |

| CH₂ (C2) | 1.60 - 1.80 | 40.0 - 50.0 |

| CH₂ (C3) | 1.40 - 1.60 | 20.0 - 30.0 |

| C4-OH | (variable) | 70.0 - 80.0 |

| CH (C5) | 1.70 - 1.90 | 45.0 - 55.0 |

| CH₃ (at C4) | 1.10 - 1.30 | 25.0 - 35.0 |

| CH (C6) | 1.50 - 1.70 | 25.0 - 35.0 |

| CH₃ (at C6) | 0.80 - 1.00 | 20.0 - 25.0 |

| CH₃ (C7) | 0.80 - 1.00 | 20.0 - 25.0 |

Note: These are predicted ranges and can vary based on the solvent and specific stereoisomer.

Mass Spectrometry in Reaction Monitoring and Pathway Analysis

Mass spectrometry (MS) is a powerful technique for monitoring the progress of chemical reactions and elucidating reaction pathways due to its high sensitivity and ability to provide molecular weight and structural information. purdue.edu In the synthesis of this compound, which is often prepared via a Grignard reaction, MS can be used to track the consumption of reactants and the formation of the product in real-time. mt.commt.com This is particularly valuable for optimizing reaction conditions and ensuring the safe execution of exothermic reactions like the Grignard synthesis. mt.commt.com

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be coupled with liquid chromatography (LC-MS) to analyze the reaction mixture at various time points. This allows for the identification of the starting materials, the Grignard reagent, the final product, and any potential intermediates or byproducts. purdue.edu

The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. Upon ionization, the molecular ion will undergo characteristic fragmentation, and the resulting fragment ions can be analyzed to confirm the structure of the molecule. For example, the loss of a water molecule from the tertiary alcohol is a common fragmentation pathway. Other expected fragments would correspond to the cleavage of the carbon-carbon bonds within the heptane chain.

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 234 | [M]⁺ (Molecular Ion of C₁₅H₂₄O) |

| 216 | [M - H₂O]⁺ |

| 177 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 133 | [C₆H₅C(OH)CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

X-ray Crystallographic Analysis for Absolute Configuration and Mechanistic Insight

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netnih.gov This technique provides an unambiguous three-dimensional structure of the molecule, revealing the precise spatial arrangement of all atoms. nih.gov For a molecule with multiple stereocenters like this compound, X-ray crystallography can definitively establish the relative and absolute stereochemistry of each chiral center. ed.ac.uk

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. To establish the absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is analyzed, often quantified by the Flack parameter. researchgate.net A Flack parameter close to zero confirms the correct absolute structure. researchgate.net

Beyond stereochemistry, the detailed structural information from X-ray crystallography can offer insights into intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group. This information can be valuable for understanding the physical properties of the compound and can sometimes provide clues about its behavior in solution or its interaction with biological systems.

Chiral Chromatography for the Determination of Enantiomeric Excess

Chiral chromatography is a crucial analytical technique for separating the enantiomers of a chiral compound and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.usresearchgate.net This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. The separation is achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. uma.esnih.gov

The enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. chrom-china.com The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, and the enantiomeric excess can be calculated from these areas.

The choice of the chiral stationary phase is critical for achieving good separation. For tertiary alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The selection of the mobile phase (in HPLC) or the temperature program (in GC) is also optimized to maximize the resolution between the enantiomeric peaks. nih.gov In some cases, derivatization of the alcohol with a chiral or achiral reagent can enhance the separation and detection of the enantiomers. heraldopenaccess.us

Computational Chemistry and Theoretical Investigations of 4,6 Dimethyl 1 Phenylheptan 4 Ol

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the pathways of chemical reactions. The synthesis of 4,6-Dimethyl-1-phenylheptan-4-ol, a tertiary alcohol, typically involves the nucleophilic addition of an organometallic reagent (like a Grignard reagent) to a ketone. organic-chemistry.orgchemistrysteps.com Computational studies on analogous systems can reveal the mechanistic details of this crucial carbon-carbon bond-forming reaction. researchgate.netnih.gov

The elucidation of a reaction mechanism involves identifying the transition states (TS) that connect reactants to products. These high-energy structures correspond to the energy barriers of the reaction. Computational chemists can model the addition of a Grignard reagent, such as methylmagnesium bromide, to a precursor ketone like 6-methyl-1-phenylheptan-4-one to form this compound.

Studies on similar reactions, such as the addition of methylmagnesium chloride to formaldehyde or other carbonyl compounds, reveal a mechanism that often involves a dimeric Grignard reagent and the formation of a tetra-coordinated magnesium complex in the transition state. nih.govresearchgate.net The reaction proceeds via a concerted, four-centered polar mechanism where the strong oxygen-magnesium and carbon-carbon bonds form simultaneously. nih.gov By calculating the Gibbs free energy of reactants, transition states, intermediates, and products, an energy landscape can be mapped.

For an illustrative reaction involving the addition of a Grignard reagent (R-MgX) to a generic ketone, the calculated energy profile provides critical data on the reaction's feasibility and rate-determining steps.

Table 1: Illustrative Energy Profile for a Generic Grignard Addition to a Ketone

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Ketone + Dimeric Grignard Reagent | 0.0 |

| Pre-reaction Complex | Coordinated ketone and Grignard dimer | -5.2 |

| Transition State (TS) | Four-centered C-C and O-Mg bond formation | +15.8 |

| Product Complex | Magnesium alkoxide product coordinated to MgX₂ | -28.4 |

Note: Data is hypothetical, based on typical values from computational studies of Grignard reactions.

This analysis helps in understanding the activation energy required for the synthesis of this compound and how factors like solvent and reagent aggregation influence the reaction pathway. researchgate.netacs.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. taylorandfrancis.comwikipedia.org In the synthesis of this compound, the Grignard reagent acts as the nucleophile, and the precursor ketone is the electrophile.

The energy and spatial distribution of these frontier orbitals dictate the reaction's feasibility. The HOMO of the Grignard reagent is primarily located on the carbon atom bonded to magnesium, indicating its nucleophilic character. youtube.com The LUMO of the ketone is centered on the carbonyl carbon, marking it as the electrophilic site susceptible to attack. acs.orgstudy.com

The energy gap between the nucleophile's HOMO and the electrophile's LUMO is a key indicator of reactivity; a smaller gap generally implies a more favorable interaction and a faster reaction. taylorandfrancis.com Quantum chemical software can calculate these orbital energies.

Table 2: Calculated FMO Energies for a Model Ketone and Grignard Reagent

| Molecule | Orbital | Energy (eV) |

|---|---|---|

| Acetone (Model Ketone) | HOMO | -10.9 |

| LUMO | +2.2 | |

| Methylmagnesium Chloride (Model Grignard) | HOMO | -1.5 |

| LUMO | +4.5 |

Note: These values are representative examples derived from DFT calculations on model systems.

The significant interaction is between the HOMO of the Grignard reagent (-1.5 eV) and the LUMO of the ketone (+2.2 eV). This interaction drives the nucleophilic addition, leading to the formation of the tertiary alcohol product. youtube.comyoutube.com

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum mechanics is ideal for studying reactions, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules over time. youtube.com An MD simulation of this compound would provide detailed information about its conformational landscape, flexibility, and interactions with other molecules, such as solvents or other solutes.

MD simulations model the molecule using a classical force field, which describes the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time (from nanoseconds to microseconds). nih.gov

For this compound, with its flexible heptane (B126788) chain, numerous conformations (rotamers) are possible due to rotation around its single bonds. MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. Furthermore, placing the molecule in a simulated solvent box (e.g., water or a nonpolar solvent) allows for the study of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules, and hydrophobic interactions involving the phenyl and alkyl parts of the molecule. This is crucial for understanding its physical properties like solubility and how it behaves in a condensed phase. nih.gov

Theoretical Studies on Catalyst-Substrate Interactions and Selectivity

Computational methods are also vital for understanding and designing catalyzed reactions. While the formation of this compound via a Grignard reaction is typically uncatalyzed, theoretical studies can explore potential catalytic transformations of the final alcohol product. For instance, reactions involving the activation or substitution of the tertiary hydroxyl group can be investigated.

DFT calculations can model the interaction between the alcohol and a catalyst, such as an iron(III) complex used for intramolecular substitutions of tertiary alcohols. researchgate.net These studies can elucidate how the catalyst activates the C-O bond of the alcohol. The calculations would involve optimizing the geometry of the catalyst-substrate complex and locating the transition state for the subsequent reaction step. This provides insight into the binding mode, the activation energy of the catalyzed pathway, and the factors controlling selectivity. nih.gov

For a hypothetical acid-catalyzed dehydration of this compound, computational modeling could compare the energy barriers for the formation of different alkene isomers, thereby predicting the reaction's regioselectivity (Zaitsev vs. Hofmann products).

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methylmagnesium bromide |

| 6-Methyl-1-phenylheptan-4-one |

| Methylmagnesium chloride |

| Formaldehyde |

| Acetone |

| Water |

Future Research Directions and Emerging Paradigms in 4,6 Dimethyl 1 Phenylheptan 4 Ol Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of tertiary alcohols, including potentially 4,6-dimethyl-1-phenylheptan-4-ol, often relies on Grignard reactions. acs.orgacs.orgorganicchemistrytutor.comyoutube.com This classic method involves reacting a ketone with an organomagnesium halide. For the target molecule, this would likely involve the reaction of phenylmagnesium bromide with 4,6-dimethylheptan-4-one or isobutylmagnesium bromide with 1-phenylpentan-1-one. While effective, Grignard syntheses necessitate stringent anhydrous conditions and often use volatile organic solvents like diethyl ether, posing environmental and safety concerns. acs.org

Future research must pivot towards greener alternatives that minimize waste and energy consumption. A promising avenue is the use of visible-light-mediated synthesis. rsc.orgrsc.org Recent studies have demonstrated the synthesis of sterically hindered tertiary alcohols in water using a water-phase electron donor-acceptor (WEDA) platform, which avoids harsh reagents and organic solvents. rsc.orgrsc.org Another sustainable approach involves heterogeneous photocatalysis, where semiconductors like titanium dioxide (TiO₂) can mediate the conversion of simpler precursors into tertiary alcohols, often with high selectivity and under mild conditions. nih.govacs.org Furthermore, developing catalytic Grignard-type reactions that utilize alcohols directly as carbonyl surrogates could offer a more atom-economical pathway, generating only hydrogen gas and nitrogen as byproducts. nih.gov

Table 1: Comparison of Synthetic Protocols for Tertiary Alcohols

| Method | Typical Reagents | Solvents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Traditional Grignard Synthesis | Organomagnesium halides, Ketones | Diethyl ether, THF | High C-C bond formation efficiency. youtube.com | Requires strict anhydrous conditions, flammable solvents, poor functional group tolerance. acs.orgnih.gov |

| Visible-Light Photocatalysis | Carbonyls, Arylamines, Photosensitizer | Water, Acetonitrile | Uses light as a clean energy source, mild conditions, can be performed in water. rsc.orgrsc.org | May require specific photosensitizers, substrate scope can be limited. |

| Heterogeneous Photocatalysis | Alcohols, Ketones, TiO₂ catalyst | Gas phase, aqueous | Reusable catalyst, mild conditions, potential for high selectivity. nih.gov | Reaction rates can be slow, requires UV irradiation. |

| Alcohol-Surrogated Grignard-Type Reaction | Alcohols, Hydrazones, Ruthenium catalyst | Various organic solvents | Uses abundant alcohols directly, high atom economy, mild conditions. nih.gov | Requires a specific metal catalyst, generates gaseous byproducts. |

Integration of Chemoenzymatic and Biocatalytic Approaches

The central carbon of the hydroxyl group in this compound is a chiral center. Accessing enantiomerically pure forms of this alcohol is crucial for potential pharmaceutical applications, as chirality is a key factor in the efficacy and safety of many drugs. mdpi.com Biocatalysis offers a powerful and sustainable toolkit for producing single-enantiomer chiral alcohols with high selectivity under mild conditions. magtech.com.cnnih.gov

Future research should focus on two primary biocatalytic strategies:

Kinetic Resolution of Racemic Alcohol: This approach involves the use of enzymes, typically lipases or esterases, to selectively acylate one enantiomer of the racemic this compound, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). mdpi.comscielo.br Lipase A from Candida antarctica (CAL-A) is a notable biocatalyst for resolving sterically hindered tertiary alcohols. scielo.br

Asymmetric Reduction of a Prochiral Ketone: A more atom-economical approach is the asymmetric reduction of a precursor ketone, such as 4,6-dimethyl-1-phenylheptan-4-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). nih.gov These enzymes, often used in whole-cell systems with cofactor regeneration, can produce the desired (R)- or (S)-alcohol with very high enantiomeric excess. researchgate.net The development of a dual-enzyme system, coupling an ADH with a coenzyme regeneration enzyme like formate (B1220265) dehydrogenase (FDH), can drive the reaction to high conversion and yield. nih.gov

Table 2: Potential Biocatalysts for Enantioselective Synthesis

| Enzyme Class | Example | Strategy | Potential Application for Target Compound |

|---|---|---|---|

| Lipase | Lipase A from Candida antarctica (CAL-A) | Kinetic Resolution (KR) | Enantioselective acylation of racemic this compound. scielo.br |

| Esterase | Pig Liver Esterase (PLE) | Kinetic Resolution (KR) | Enantioselective hydrolysis of a racemic ester derivative of the target alcohol. |

| Alcohol Dehydrogenase (ADH) | ADH from Rhodococcus sp. (RhADH) | Asymmetric Reduction | Stereoselective reduction of 4,6-dimethyl-1-phenylheptan-4-one to a single enantiomer of the alcohol. nih.gov |

| Ketoreductase (KRED) | Engineered KREDs | Asymmetric Reduction | High-throughput screening of KRED libraries for optimal activity and selectivity towards the precursor ketone. researchgate.net |

Discovery of Novel Reactivity Modes and Rearrangement Processes

The structure of this compound, a sterically congested tertiary alcohol, makes it an interesting substrate for exploring novel chemical transformations and skeletal rearrangements. Such reactions can dramatically increase molecular complexity from a single starting material, providing access to new chemical scaffolds.

Future investigations could explore several rearrangement pathways:

Wagner-Meerwein/Pinacol-type Rearrangements: Under acidic conditions, tertiary alcohols can undergo rearrangement via carbocation intermediates. msu.edu For this compound, protonation of the hydroxyl group and loss of water would form a tertiary carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift could lead to the formation of new isomeric ketones or alkenes, a process that could be controlled by the choice of acid and reaction conditions.

Photocatalytic C-C Bond Cleavage: Studies on other tertiary alcohols have shown that photocatalysis on TiO₂ surfaces can induce selective C-C bond cleavage adjacent to the hydroxyl-bearing carbon. nih.gov This process, which proceeds via radical intermediates, could selectively cleave the C4-C5 bond or the C4-C3 bond in this compound, leading to disproportionation products like a ketone and an alkane. nih.govacs.org This offers a novel method for controlled molecular deconstruction and functionalization.

Oxidative Rearrangements: The use of specific oxidizing agents can trigger rearrangements in tertiary alcohols. For example, related allylic and propargylic alcohols undergo oxidative rearrangements to furnish new carbonyl compounds. wiley-vch.de Exploring the reaction of this compound with various oxidants could uncover novel pathways to functionalized products not accessible through classical methods.

Table 3: Potential Novel Reactions and Rearrangements

| Reaction Type | Conditions | Potential Outcome for this compound | Reference Principle |

|---|---|---|---|

| Wagner-Meerwein Rearrangement | Strong acid (e.g., H₂SO₄) | Formation of isomeric ketones or alkenes via carbocation shifts. | General principle of carbocation rearrangements. msu.edu |

| Photocatalytic Disproportionation | UV light, TiO₂ catalyst | Selective C-C bond cleavage to yield a ketone (e.g., Acetone) and a corresponding alkane. | Observed for other tertiary alcohols on TiO₂. nih.govacs.org |

| Oxidative Rearrangement | Peroxy acids, other oxidants | Formation of novel rearranged carbonyl compounds or carboxylic acids. | Analogous to rearrangements of other functionalized tertiary alcohols. wiley-vch.de |

Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Future research should integrate AI/ML in the following areas:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways to this compound, potentially uncovering more efficient or sustainable routes than those devised by human intuition alone. nih.govacs.orgchemcopilot.com These tools can be designed to prioritize green chemistry principles or to incorporate both chemical and biocatalytic steps. moleculemaker.org

Reaction Optimization: For any chosen synthetic protocol (e.g., a sustainable photocatalytic reaction or a biocatalytic resolution), ML models can be used to optimize conditions such as temperature, catalyst loading, solvent, and pH. By training on experimental data, these models can predict the conditions that will maximize yield and selectivity, minimizing the number of required laboratory experiments.

Discovery of New Reactivity: AI can assist in the discovery of novel reactivity modes as described in section 7.3. By analyzing patterns in reaction databases, ML models can identify subtle correlations and predict whether the target molecule might undergo unexpected but synthetically valuable transformations under specific conditions. This data-driven approach complements the knowledge-driven exploration of new reactions.

Table 4: Application of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Retrosynthesis Prediction | Uses deep learning models trained on millions of reactions to propose synthetic routes from target to starting materials. nih.govacs.org | Rapidly identifies diverse, novel, and potentially more sustainable synthetic pathways. chemcopilot.com |

| Reaction Condition Optimization | Employs algorithms to model the relationship between reaction parameters and outcomes (e.g., yield, enantioselectivity). | Accelerates the optimization of synthetic protocols, reducing experimental cost and material waste. |

| Integration of Chemo- and Biocatalysis | AI platforms that can design synthetic routes incorporating both chemical and enzymatic steps. moleculemaker.org | Facilitates the design of efficient chemoenzymatic routes to chiral this compound. |

| Reactivity Prediction | Predicts the likely products of a reaction given the reactants and conditions, including potential side reactions or novel transformations. | Guides the exploration of new reactions and rearrangements, highlighting promising experimental avenues. |

Q & A

Q. What are the optimal synthetic pathways and conditions for 4,6-Dimethyl-1-phenylheptan-4-ol to maximize yield and purity?

- Methodological Answer : Begin with a Grignard reaction between 4-methylpentan-2-one and a phenylmagnesium bromide derivative, followed by acid-catalyzed cyclization. Key variables include temperature (60–80°C), solvent polarity (e.g., THF vs. diethyl ether), and catalyst choice (e.g., H₂SO₄ vs. p-TsOH). Use Design of Experiments (DoE) to optimize parameters. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) and confirm purity via GC-MS or HPLC (>98% purity threshold). Address byproducts (e.g., elimination products) by adjusting steric hindrance or reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine ¹H NMR (400 MHz, CDCl₃) to identify methyl groups (δ 1.2–1.4 ppm) and phenyl protons (δ 7.2–7.4 ppm). Use ¹³C NMR to resolve quaternary carbons (e.g., the hydroxyl-bearing C4). IR spectroscopy confirms the hydroxyl stretch (~3400 cm⁻¹). For stereochemical analysis, employ 2D NMR (COSY, HSQC) or X-ray crystallography if single crystals are obtainable. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines. Store samples in inert solvents (e.g., DMSO-d6, chloroform) at varying temperatures (−20°C, 4°C, 25°C). Monitor degradation via periodic NMR and HPLC over 6–12 months. Use Arrhenius kinetics to predict shelf life. Note: Polar aprotic solvents reduce hydroxyl group reactivity, while elevated temperatures promote oxidation—add antioxidants (e.g., BHT) if necessary .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the compound’s electronic structure and reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to model the molecule’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Compare computed NMR shifts with experimental data using gauge-independent atomic orbital (GIAO) methods. Simulate reaction pathways (e.g., acid-catalyzed dehydration) to identify transition states and activation energies. Use software like Gaussian or ORCA .

Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be enhanced?

- Methodological Answer : Investigate its use as a chiral ligand or catalyst in asymmetric aldol reactions. Synthesize enantiomers via chiral resolution (e.g., enzymatic kinetic resolution) or asymmetric hydrogenation. Measure enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column) or polarimetry. Optimize steric effects by modifying methyl substituents and analyze coordination modes with metal centers (e.g., Zn, Cu) via XAS .

Q. How can contradictions in reported physicochemical data (e.g., melting points, spectral shifts) be resolved?

- Methodological Answer : Perform a meta-analysis of literature data, identifying outliers and potential sources of error (e.g., impurities, calibration drift). Replicate key experiments under controlled conditions. Use advanced hyphenated techniques (e.g., LC-NMR) to isolate and characterize minor impurities. Cross-reference with computational predictions (see FAQ 4) to validate anomalies .

Q. What metabolic pathways does this compound undergo in biological systems, and how can its bioavailability be studied?

- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to identify phase I metabolites (e.g., hydroxylation, oxidation). Employ LC-QTOF-MS for metabolite profiling. For in vivo studies, administer radiolabeled ¹⁴C-compound to rodent models and track distribution via PET imaging. Assess bioavailability using Caco-2 cell monolayers to measure permeability (Papp values) .

Q. How does stereoisomerism impact the compound’s biological activity or material properties?

- Methodological Answer : Synthesize diastereomers via stereoselective routes (e.g., Sharpless epoxidation). Test biological activity in cell-based assays (e.g., IC₅₀ in enzyme inhibition). For material properties, compare thermal stability (DSC/TGA) and crystallinity (PXRD) between isomers. Molecular dynamics simulations can model packing efficiencies in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.